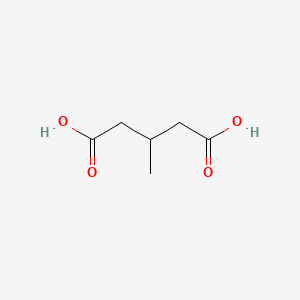

3-Methylglutaric acid

Vue d'ensemble

Description

Il s'agit d'un métabolite intermédiaire du catabolisme de la leucine et on le trouve à l'état de traces dans l'urine des individus en bonne santé . Des taux élevés d'acide 3-méthylglutarique peuvent être indicatifs de divers troubles métaboliques, notamment les aciduries organiques et les maladies mitochondriales .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L'acide 3-méthylglutarique peut être synthétisé par l'oxydation de l'aldéhyde 3-méthylglutarique. La réaction implique généralement l'utilisation d'agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome en milieu acide . La réaction est effectuée à température ambiante, et le produit est purifié par recristallisation.

Méthodes de production industrielle

La production industrielle d'acide 3-méthylglutarique implique la fermentation de souches spécifiques de bactéries capables de métaboliser la leucine. Le processus de fermentation est optimisé pour maximiser le rendement en acide 3-méthylglutarique, et le produit est extrait et purifié à l'aide de techniques biochimiques standard .

Analyse Des Réactions Chimiques

Biosynthetic Pathways and Metabolic Reactions

1.1 Leucine Catabolism Side Reactions

3-MGA forms via enzymatic side reactions in leucine metabolism when pathway blocks occur:

-

3-Methylglutaconyl CoA (3MGC CoA) reduction : Accumulated 3MGC CoA (a leucine pathway intermediate) undergoes reduction at its α-β trans double bond by an unidentified mitochondrial reductase, forming 3-methylglutaryl CoA (3MG CoA) .

-

Thioester hydrolysis : Acyl-CoA thioesterases (ACOTs) hydrolyze 3MG CoA to release free 3-MGA .

Table 1: Key Reactions in 3-MGA Biosynthesis

| Step | Substrate | Product | Enzyme/Mechanism |

|---|---|---|---|

| 1 | 3MGC CoA | 3MG CoA | Non-specific reductase |

| 2 | 3MG CoA | 3-MGA | ACOT-mediated hydrolysis |

1.2 Acetyl CoA Diversion Pathway

Under mitochondrial dysfunction, 3-MGA forms via a novel 5-step sequence from acetyl CoA :

-

Acetyl CoA condensation to acetoacetyl CoA

-

HMG-CoA synthase-mediated addition of acetyl CoA → HMG CoA

-

AUH hydratase conversion to 3MGC CoA

-

Reductase-mediated formation of 3MG CoA

-

ACOT hydrolysis to 3-MGA

This pathway links 3-MGA accumulation to compromised energy metabolism in disorders like Barth syndrome .

Heterogeneous OH Oxidation Reactions

3-MGA undergoes atmospheric oxidation with hydroxyl radicals (- OH), forming functionalized derivatives :

-

Primary products : C6 hydroxyl (3-hydroxy-3-methylglutaric acid) and C6 ketone (3-keto-3-methylglutaric acid) species dominate.

-

Kinetic impact of inorganic salts : Ammonium sulfate (AS) reduces the effective OH uptake coefficient (γeff) by 2.4× compared to pure 3-MGA particles.

Table 2: Oxidation Products and Kinetics

| Condition | Major Products | γeff |

|---|---|---|

| Pure 3-MGA | Hydroxyl (70%), ketone (30%) | 2.41 ± 0.13 |

| 3-MGA + AS (2:1) | Hydroxyl (65%), ketone (35%) | 0.99 ± 0.05 |

Hydrogen abstraction at tertiary carbon sites drives product distribution, while AS lowers reactivity by surface dilution .

Biochemical Interactions and Enzyme Inhibition

3-MGA directly impacts mitochondrial function:

-

Na+,K+-ATPase inhibition : At 5 mM, 3-MGA reduces activity by 30% in rat synaptosomes via reactive oxygen species (ROS), reversible with antioxidants like melatonin .

-

Mitochondrial dysfunction : 3-MGA decreases redox potential by 25% and elevates ROS (30% increase in DCFH oxidation) .

These effects correlate with neurological symptoms in 3-methylglutaconic aciduria .

Applications De Recherche Scientifique

Diagnostic Applications

1.1. Metabolic Disorder Diagnosis

3-Methylglutaric acid is prominently used as a biomarker for diagnosing certain metabolic disorders, particularly those involving deficiencies in specific enzymes such as 3-hydroxy-3-methylglutaryl-CoA lyase (HMGCL) and 3-methylglutaconyl-CoA hydratase (AUH). Elevated levels of this compound in urine are indicative of these conditions, which can lead to serious health issues if not diagnosed early.

- Case Studies : Research has documented cases of patients with 3-hydroxy-3-methylglutaric aciduria, where the presence of this compound was confirmed through urinary organic acid analysis. For instance, a study reported a patient who exhibited metabolic acidosis and was subsequently diagnosed based on elevated urinary levels of this compound among other metabolites .

1.2. Analytical Techniques

The detection of this compound is typically performed using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. These methods allow for precise quantification and differentiation between primary and secondary forms of 3-methylglutaric aciduria, enhancing diagnostic accuracy .

Research Applications

2.1. Understanding Metabolic Pathways

Research on this compound has provided insights into mitochondrial energy metabolism and its connection to various inborn errors of metabolism. The compound is involved in a novel biosynthetic pathway termed the "acetyl CoA diversion pathway," which is activated under conditions where mitochondrial function is compromised . This pathway elucidates how disturbances in mitochondrial function can lead to the accumulation of this compound.

2.2. Case Studies in Metabolic Research

Numerous studies have investigated the implications of elevated this compound levels in conditions like Barth syndrome and other mitochondrial disorders. For instance, one study highlighted how secondary 3-methylglutaric aciduria occurs due to impaired mitochondrial energy metabolism, showcasing its relevance in understanding complex metabolic disorders .

Therapeutic Applications

3.1. Potential Interventions

While direct therapeutic applications of this compound are still under investigation, understanding its role in metabolic pathways opens avenues for potential treatments for conditions associated with its accumulation. For example, dietary management strategies focusing on limiting leucine intake have been suggested for patients with enzyme deficiencies leading to elevated levels of this compound .

3.2. Long-term Management Strategies

For patients diagnosed with conditions related to high levels of this compound, long-term management may include dietary modifications and supplementation strategies aimed at reducing toxic metabolite accumulation and improving metabolic control .

Summary Table of Key Findings

| Application Area | Key Insights |

|---|---|

| Diagnostic Use | Biomarker for enzyme deficiencies; elevated urinary levels indicate disorders |

| Analytical Techniques | GC-MS and NMR for detection and quantification |

| Research Insights | Connection to mitochondrial dysfunction; role in metabolic pathways |

| Therapeutic Strategies | Dietary management; potential for future therapeutic interventions |

Mécanisme D'action

3-Methylglutaric acid exerts its effects by participating in the catabolism of leucine. It is converted to 3-methylglutaconyl-coenzyme A by the enzyme 3-methylglutaconyl-coenzyme A hydratase. This intermediate is further metabolized to 3-hydroxy-3-methylglutaryl-coenzyme A, which enters the cholesterol biosynthesis pathway . The accumulation of this compound in metabolic disorders is due to defects in this enzymatic pathway .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide 3-hydroxy-3-méthylglutarique : Un autre intermédiaire dans le catabolisme de la leucine.

Acide 3-méthylglutaconique : Un composé étroitement apparenté qui joue des rôles métaboliques similaires.

Unicité

L'acide 3-méthylglutarique est unique en raison de son rôle spécifique dans le catabolisme de la leucine et de sa signification diagnostique dans les troubles métaboliques. Contrairement à d'autres composés similaires, il est un biomarqueur clé pour le diagnostic de l'acidémie 3-méthylglutaconique et des maladies métaboliques associées.

Activité Biologique

3-Methylglutaric acid (MGA) is a dicarboxylic acid that has garnered attention due to its involvement in various metabolic pathways and its implications in mitochondrial dysfunction. This article explores the biological activities of this compound, focusing on its effects on mitochondrial function, oxidative stress, and its association with metabolic disorders.

Chemical and Metabolic Context

This compound is primarily associated with deficiencies in specific enzymes involved in the leucine catabolic pathway, notably 3-hydroxy-3-methylglutaryl-CoA lyase (HMGCL) and 3-methylglutaconyl-CoA hydratase (AUH) . These deficiencies lead to the accumulation of MGA in urine, which is indicative of disrupted mitochondrial energy metabolism. The metabolic pathway for this compound involves its synthesis from acetyl-CoA via a novel "acetyl-CoA diversion pathway," particularly when electron transport chain function is compromised .

Mitochondrial Dysfunction and Oxidative Stress

Research indicates that this compound significantly impacts mitochondrial function. A study demonstrated that MGA reduced mitochondrial redox potential by approximately 25% and inhibited the activity of Na, K-ATPase by 30% in synaptosomal preparations from rat cerebral cortex . This inhibition is linked to increased production of reactive oxygen species (ROS), suggesting that MGA compromises mitochondrial integrity and bioenergetics.

Key Findings on Mitochondrial Effects

- Inhibition of ATPase Activity : MGA impairs Na, K-ATPase activity, crucial for maintaining neuronal excitability and neurotransmission .

- Reactive Species Production : Co-incubation with antioxidants prevented the inhibitory effects of MGA, indicating that oxidative stress plays a central role in its mechanism of action .

- Bioenergetic Dysfunction : Alterations in mitochondrial dynamics were observed alongside changes in redox homeostasis, including increased lipid peroxidation and decreased antioxidant defenses over time following MGA exposure .

Case Studies and Research Findings

Several studies highlight the implications of this compound in metabolic disorders:

- Neurotoxic Effects : In neonatal rat models, MGA was shown to disrupt bioenergetics and redox homeostasis, leading to neural injury. The study reported significant reductions in enzymatic antioxidant defenses (e.g., glutathione reductase) following MGA exposure .

- Association with Inborn Errors of Metabolism : The presence of 3-methylglutaric aciduria has been documented in various metabolic disorders unrelated to leucine metabolism, underscoring its role as a biomarker for mitochondrial dysfunction .

Data Summary

Propriétés

IUPAC Name |

3-methylpentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-4(2-5(7)8)3-6(9)10/h4H,2-3H2,1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJMMNTGIMDZPMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50211649 | |

| Record name | 3-Methylglutaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50211649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methylglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000752 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

626-51-7 | |

| Record name | 3-Methylglutaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylglutaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYLGLUTARIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylglutaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50211649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylglutaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLGLUTARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q0P190C7B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methylglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000752 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

80 - 82 °C | |

| Record name | Methylglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000752 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.